molecular formula C8H9IN2 B1141577 N-cyclopropyl-5-iodo-2-aMinopyridine CAS No. 1338247-41-8

N-cyclopropyl-5-iodo-2-aMinopyridine

Cat. No.: B1141577
CAS No.: 1338247-41-8
M. Wt: 260.07493
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Description

N-cyclopropyl-5-iodo-2-aminopyridine is a specialized chemical scaffold designed for advanced research and development, particularly in the field of medicinal chemistry. This compound integrates two key structural features: the 2-aminopyridine moiety and a 5-iodo substitution. The 2-aminopyridine structure is a recognized pharmacophore known for its versatility in biological applications and is frequently utilized as a synthetic intermediate for constructing a wide range of heterocyclic compounds . The iodine atom at the 5-position offers a reactive handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Sonogashira reactions, enabling rapid diversification of the core structure to create compound libraries for biological screening . The N-cyclopropyl group can be employed to fine-tune the molecule's physicochemical properties, potentially influencing its metabolic stability and interaction with biological targets. Researchers value this compound as a key intermediate in the synthesis of more complex molecules aimed at exploring new therapeutic areas. It is a valuable tool for scientists engaged in structure-activity relationship (SAR) studies and the development of novel bioactive molecules. This product is intended for research purposes in a controlled laboratory environment only.

Properties

CAS No.

1338247-41-8

Molecular Formula

C8H9IN2

Molecular Weight

260.07493

Synonyms

N-cyclopropyl-5-iodo-2-aMinopyridine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-iodo-2-aminopyridine typically involves the iodination of N-cyclopropyl-2-aminopyridine. One common method is the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 5-position of the pyridine ring. The reaction conditions often include solvents such as acetonitrile or dichloromethane and may require the presence of a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-iodo-2-aminopyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-cyclopropyl-5-iodo-2-aminopyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-iodo-2-aminopyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares N-cyclopropyl-5-iodo-2-aminopyridine with key analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Substituents (Position) Key Properties
This compound C₈H₈IN₂ 258.97 2-NH-C₃H₅ (cyclopropyl), 5-I High lipophilicity; strained cyclopropyl ring enhances binding specificity
5-Chloro-4-iodo-N-isopropyl-2-pyridinamine C₈H₁₀ClIN₂ 296.54 2-NH-C₃H₇ (isopropyl), 4-I, 5-Cl Tri-substituted pyridine; chloro and iodo groups increase steric bulk
Isopropyl-(5-nitro-pyridin-2-yl)-amine C₈H₁₁N₃O₂ 197.19 2-NH-C₃H₇ (isopropyl), 5-NO₂ Electron-deficient ring (nitro group); precursor for amine-functionalized APIs
5-Amino-3-(cyclopropylmethyl)-1H-pyrazole-4-carbonitrile C₈H₁₀N₄ 162.20 3-C₃H₅ (cyclopropylmethyl), 5-NH₂ Pyrazole core; cyano group enhances metabolic stability

Physicochemical Properties

  • Lipophilicity : The target compound’s iodine atom increases logP (~2.8) compared to the nitro analog (logP ~1.2), enhancing membrane permeability .
  • Solubility : The cyclopropyl group reduces aqueous solubility relative to isopropyl-substituted analogs, necessitating formulation adjustments for in vivo studies .

Biological Activity

N-cyclopropyl-5-iodo-2-aminopyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, including data tables and case studies.

This compound is synthesized through the iodination of N-cyclopropyl-2-aminopyridine. The reaction typically employs iodine and an oxidizing agent under controlled conditions, often using solvents like acetonitrile or dichloromethane. The compound has the following characteristics:

PropertyValue
CAS No.1338247-41-8
Molecular FormulaC8_8H9_9IN2_2
Molecular Weight260.07493 g/mol
SynonymsThis compound

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity, influencing various biological pathways. Its mechanism may involve:

  • Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their function.
  • Receptor Modulation : Interaction with receptors can alter signaling pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of pain modulation and inflammation.

Case Studies

  • Pain Models : In a study evaluating the compound's efficacy in rat models of chronic inflammatory pain, it was found to reduce pain responses significantly compared to controls, suggesting its potential as an analgesic agent.
  • Antimicrobial Activity : Preliminary tests have shown that derivatives of aminopyridines, including this compound, exhibit antibacterial properties against various Gram-positive and Gram-negative bacteria.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundKey DifferencesBiological Activity
N-cyclopropyl-2-aminopyridineLacks iodine at the 5-positionLower activity against pathogens
5-iodo-2-aminopyridineLacks cyclopropyl groupModerate antibacterial effects
N-cyclopropyl-5-bromo-2-aminopyridineContains bromine instead of iodineVarying efficacy in pain models

Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Antibacterial Studies : The Minimum Inhibitory Concentration (MIC) for N-cyclopropyl derivatives against Staphylococcus aureus was recorded at low micromolar concentrations, indicating strong antibacterial activity.
  • Inflammatory Response : The compound was tested in models simulating inflammatory conditions, demonstrating an ability to modulate cytokine release and reduce inflammation markers.
  • Pharmacokinetics : Investigations into the pharmacokinetic properties revealed favorable absorption and distribution characteristics, suggesting potential for oral bioavailability.

Q & A

Q. How can computational modeling predict the reactivity of the iodopyridine ring in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the cyclopropyl and amino groups on iodine’s electrophilicity. Fukui indices identify nucleophilic attack sites .
  • Validation : Compare predicted activation energies with experimental yields in Suzuki-Miyaura couplings. Correlate Hammett substituent constants (σ\sigma) with reaction rates .

Q. What strategies resolve contradictions in spectral data for derivatives of this compound?

  • Case Study : Discrepancies in 1^1H NMR shifts may arise from solvent polarity or tautomerism. Use deuterated solvents (DMSO-d6_6 vs. CDCl3_3) and variable-temperature NMR to assess dynamic effects .
  • Advanced Tools : Hirshfeld surface analysis (from X-ray data) quantifies intermolecular interactions influencing spectral patterns .

Q. How does the cyclopropyl group influence the compound’s pharmacokinetic properties in preclinical studies?

  • Methodology :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Compare with non-cyclopropyl analogs.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms. Cyclopropyl’s rigidity may reduce metabolic deamination .

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